

An In-depth Technical Guide to the Structural and Functional Properties of SCH900776

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Compound of Interest

Compound Name: SCH900776

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Introduction

SCH900776, also known as MK-8776, is a potent and selective small-molecule inhibitor of checkpoint kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2] As a serine/threonine kinase, Chk1 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle arrest to allow for DNA repair.[2][3] In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on the Chk1-mediated checkpoint for survival is heightened. This dependency presents a therapeutic window for Chk1 inhibitors like **SCH900776**, which can abrogate this checkpoint, leading to mitotic catastrophe and selective tumor cell death, especially when used in combination with DNA-damaging chemotherapeutic agents.[4][5] This guide provides a comprehensive overview of the structural and functional properties of **SCH900776**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Structural Properties

SCH900776 is a pyrazolo[1,5-a]pyrimidine derivative with the chemical formula C₁₅H₁₈BrN₇. Its IUPAC name is (R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine.

Functional Properties and Mechanism of Action

SCH900776 functions as an ATP-competitive inhibitor of Chk1.[6] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1.[3][7] Activated Chk1 then phosphorylates a range of downstream substrates, most notably the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C).[2][8] Phosphorylation of Cdc25 phosphatases by Chk1 leads to their inactivation and proteasomal degradation.[8]

The primary role of Cdc25 phosphatases is to remove inhibitory phosphorylations from cyclin-dependent kinases (CDKs), which are the key drivers of cell cycle progression.[9][10] By inhibiting Chk1, **SCH900776** prevents the inactivation of Cdc25 phosphatases. This leads to the sustained activation of CDKs, which in turn forces cells to bypass the G2/M and S-phase checkpoints, even in the presence of significant DNA damage.[7][8] This premature entry into mitosis with unrepaired DNA results in mitotic catastrophe and apoptosis.[4][5] The potentiation of DNA-damaging agents by **SCH900776** stems from its ability to override the DNA damage-induced cell cycle arrest, thereby preventing cancer cells from repairing the chemotherapy-induced lesions.[1][5]

Quantitative Data

The following tables summarize the key quantitative data for **SCH900776**, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of **SCH900776**

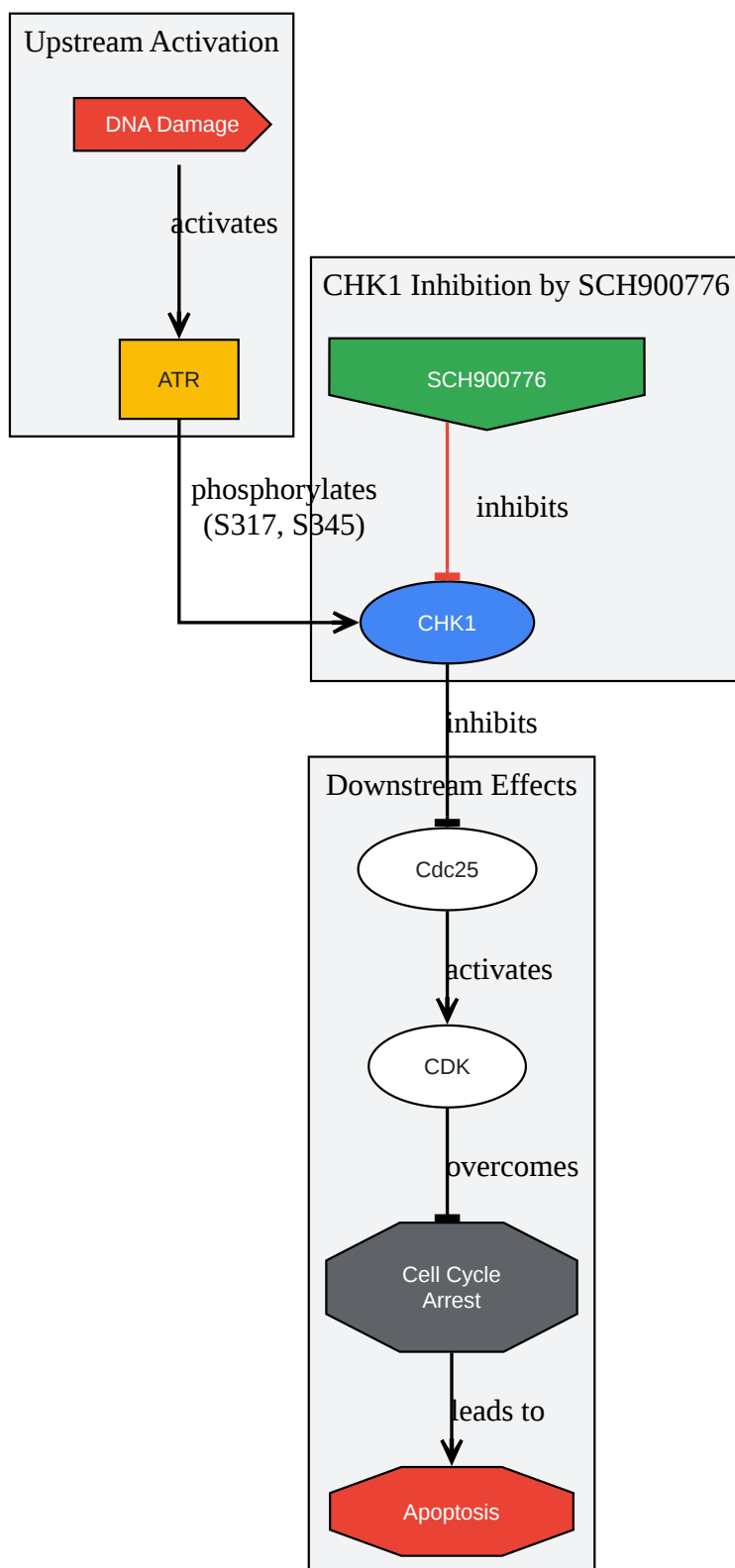
Target	Assay Type	Potency (IC50/Kd)	Selectivity vs. Chk1	Reference
Chk1	Kinase Assay	IC50: 3 nM	-	[11][12][13]
Binding Assay	Kd: 2 nM	-	[12][14]	
CDK2	Kinase Assay	IC50: 160 nM	53-fold	[11][12]
Chk2	Kinase Assay	IC50: 1500 nM	500-fold	[11][12]

Table 2: Pharmacokinetic Parameters of **SCH900776** in Preclinical Species

Species	Dose and Route	Cmax (μmol/L)	AUC (μmol/L.h)	Reference
Mouse	10 mg/kg (IP)	~0.6	~0.9	[4]

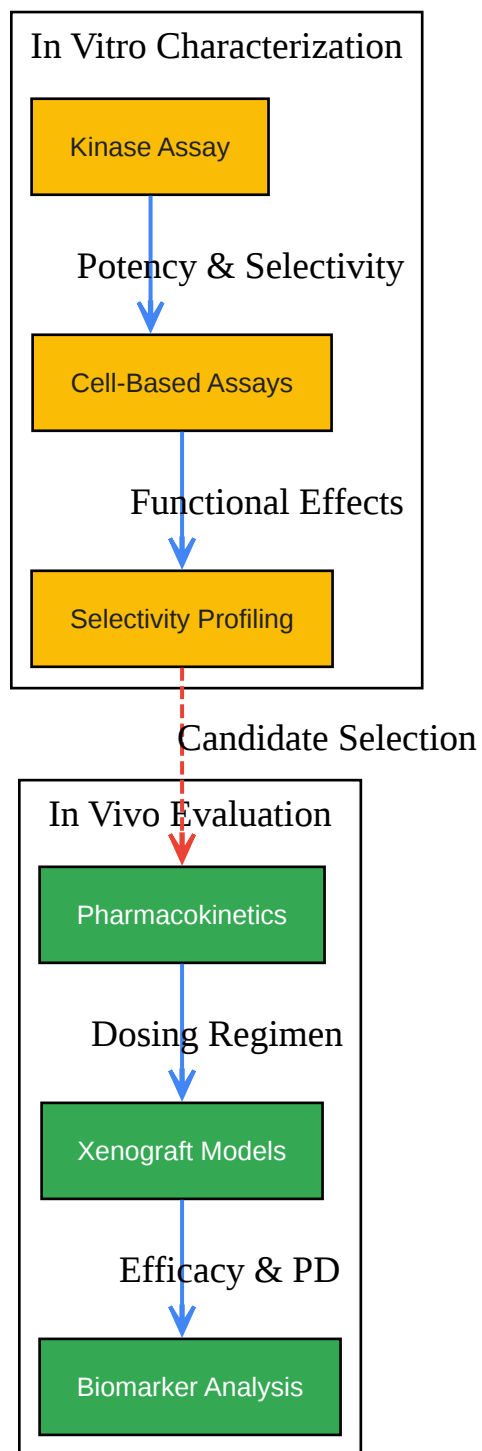
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by **SCH900776** and a typical experimental workflow for its characterization.



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Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by SCH900776.



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Caption: A generalized experimental workflow for the preclinical evaluation of **SCH900776**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **SCH900776**.

CHK1 Kinase Assay (In Vitro)

This protocol is a representative method for determining the in vitro potency of **SCH900776** against Chk1.

- Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of **SCH900776** against recombinant Chk1 kinase.
- Materials:
 - Recombinant human Chk1 enzyme
 - Biotinylated peptide substrate
 - [γ -³³P]ATP
 - Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)
 - **SCH900776** serially diluted in DMSO
 - Stop solution (e.g., 100 mM EDTA)
 - Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates
- Procedure:
 - Prepare a reaction mixture containing the Chk1 enzyme and the biotinylated peptide substrate in the kinase reaction buffer.
 - Add serially diluted **SCH900776** or DMSO (vehicle control) to the reaction mixture in a 96-well or 384-well plate.

- Initiate the kinase reaction by adding a solution containing ATP and [γ -³³P]ATP.
- Incubate the reaction at room temperature for a defined period (e.g., 1-2 hours).
- Terminate the reaction by adding the stop solution.
- Capture the phosphorylated biotinylated peptide using streptavidin-coated SPA beads or by filtering through a streptavidin-coated filter plate.
- Quantify the amount of incorporated radiolabel using a scintillation counter.
- Calculate the percent inhibition for each concentration of **SCH900776** relative to the vehicle control.
- Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

γ -H2AX Immunofluorescence Assay (Cell-Based)

This high-content screening assay is used to assess the ability of **SCH900776** to induce DNA double-strand breaks, a hallmark of its mechanism of action.^[4]

- Objective: To quantify the induction of γ -H2AX foci in cells treated with a DNA-damaging agent and **SCH900776**.
- Materials:
 - Cancer cell line (e.g., U2OS, A2780)
 - Cell culture medium and supplements
 - DNA-damaging agent (e.g., gemcitabine, hydroxyurea)
 - **SCH900776**
 - Fixation solution (e.g., 4% paraformaldehyde)
 - Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
- Secondary antibody: fluorescently-conjugated anti-rabbit or anti-mouse IgG
- Nuclear counterstain (e.g., DAPI, Hoechst 33342)
- High-content imaging system
- Procedure:
 - Seed cells in a multi-well imaging plate and allow them to adhere overnight.
 - Treat the cells with a DNA-damaging agent for a specified duration to induce Chk1 activation.
 - Add serially diluted **SCH900776** to the cells in the continued presence of the DNA-damaging agent and incubate for a further period (e.g., 2-24 hours).
 - Fix the cells with the fixation solution.
 - Permeabilize the cells with the permeabilization buffer.
 - Block non-specific antibody binding with the blocking buffer.
 - Incubate the cells with the primary anti- γ -H2AX antibody.
 - Wash the cells and incubate with the fluorescently-conjugated secondary antibody and the nuclear counterstain.
 - Acquire images using a high-content imaging system.
 - Analyze the images to quantify the number and intensity of γ -H2AX foci per nucleus.

Cell Proliferation Assay

This assay measures the effect of **SCH900776**, alone or in combination with other agents, on cell viability and growth.

- Objective: To determine the growth inhibitory effects of **SCH900776**.
- Materials:
 - Cancer cell line
 - Cell culture medium and supplements
 - **SCH900776** and any combination agents
 - Reagents for assessing cell viability (e.g., CellTiter-Glo®, resazurin, or direct cell counting)
- Procedure:
 - Seed cells in a 96-well plate at a low density.
 - The following day, treat the cells with a serial dilution of **SCH900776**, either as a single agent or in combination with a fixed concentration of a DNA-damaging agent.
 - Incubate the cells for a period of 3-7 days.
 - At the end of the incubation period, measure cell viability using the chosen method.
 - Calculate the percent of viable cells relative to the vehicle-treated control.
 - Determine the GI50 (concentration that inhibits growth by 50%) from the dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **SCH900776** in a mouse xenograft model.^[4]

- Objective: To assess the in vivo efficacy of **SCH900776**, alone and in combination with a chemotherapeutic agent, in a tumor-bearing mouse model.
- Materials:
 - Immunocompromised mice (e.g., nude or SCID mice)

- Cancer cell line for tumor implantation (e.g., A2780, MiaPaCa2)[4]
- Matrigel (optional, to enhance tumor take-rate)
- **SCH900776** formulated for in vivo administration
- Chemotherapeutic agent (e.g., gemcitabine)
- Calipers for tumor measurement
- Procedure:
 - Subcutaneously implant cancer cells into the flank of the mice.
 - Monitor the mice for tumor growth.
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, **SCH900776** alone, chemotherapeutic agent alone, combination).
 - Administer the treatments according to the planned schedule, dose, and route (e.g., intraperitoneal, oral).
 - Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
 - Monitor the body weight and overall health of the mice as an indicator of toxicity.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis by immunohistochemistry).
 - Analyze the tumor growth data to assess the efficacy of the different treatments.

Conclusion

SCH900776 is a highly potent and selective inhibitor of Chk1 with a well-defined mechanism of action. Its ability to abrogate the DNA damage checkpoint makes it a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapies for the treatment of cancers with defects in other checkpoint pathways, such as p53-mutant tumors. The

quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies. The continued investigation of **SCH900776** and other Chk1 inhibitors holds significant potential for advancing cancer treatment.

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